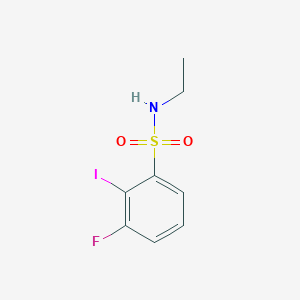

N-Ethyl-3-fluoro-2-iodobenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C8H9FINO2S |

|---|---|

Molecular Weight |

329.13 g/mol |

IUPAC Name |

N-ethyl-3-fluoro-2-iodobenzenesulfonamide |

InChI |

InChI=1S/C8H9FINO2S/c1-2-11-14(12,13)7-5-3-4-6(9)8(7)10/h3-5,11H,2H2,1H3 |

InChI Key |

APBNHWGSJKZKAD-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC(=C1I)F |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: 3-Fluoro-2-iodobenzene Derivatives

The synthesis typically begins with halogenated benzene precursors such as 1-fluoro-3-iodobenzene or 1-fluoro-2-iodobenzene, which are commercially available or prepared via directed lithiation and halogenation.

- Directed ortho-lithiation and iodination: For example, 1-fluoro-2-iodobenzene can be synthesized by treating 1-fluorobenzene with lithium diisopropylamide (LDA) at low temperature (-78 °C), followed by electrophilic iodination.

- Purification: The iodinated fluorobenzene is purified by column chromatography using silica gel and a hexane/ethyl acetate solvent system to achieve high purity and yield (typically >80%).

Sulfonamide Formation

The sulfonamide group is introduced by reaction of the halogenated fluorobenzene with sulfonyl chloride derivatives or via direct sulfonamidation of aniline derivatives.

- Direct sulfonamidation: Aromatic amines bearing the required halogen and fluorine substituents are reacted with sulfonyl chlorides under basic conditions to form sulfonamides.

- Ethylation of sulfonamide nitrogen: The N-ethyl group is introduced either by alkylation of the sulfonamide nitrogen using ethyl halides under basic conditions or by using ethylamine as a nucleophile in the sulfonamidation step.

One-Pot Synthesis via Sulfoximine Intermediates

Recent advances have demonstrated a one-pot cascade synthesis starting from sulfides to sulfoximines, followed by iodination to yield N-iodo sulfonamide derivatives structurally related to N-Ethyl-3-fluoro-2-iodobenzene-1-sulfonamide.

- Procedure: Sulfides are reacted with ammonium carbonate and (diacetoxyiodo)benzene at room temperature in methanol to form sulfoximines.

- Iodination: Subsequent treatment with N-iodosuccinimide (NIS) or iodine in situ leads to the formation of N-iodo sulfonamides with yields up to 90%.

- Advantages: This method offers mild reaction conditions, high selectivity, and scalability, making it suitable for synthesizing diverse sulfonamide derivatives with halogen substituents.

Representative Experimental Data and Reaction Conditions

The following table summarizes key reaction parameters and yields from reported methods relevant to the preparation of halogenated sulfonamide derivatives similar to this compound:

Mechanistic Insights and Research Discoveries

- The one-pot sulfoximine synthesis involves initial oxidation of sulfides to sulfoximines via ammonium carbonate and (diacetoxyiodo)benzene, followed by electrophilic iodination. This method avoids isolation of intermediates and improves atom economy.

- The importance of reaction vessel surface area was noted, influencing nucleation and yield during iodination steps.

- Regioselectivity in aromatic substitution is controlled by the directing effects of fluorine and iodine substituents, enabling selective functionalization at the 1, 2, and 3 positions on the benzene ring.

- The stability and isolation of N-iodo sulfonamide products depend on solvent choice and reaction time, with shorter iodination times favoring isolation of pure compounds.

Summary Table of Preparation Routes

| Route | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Directed Lithiation + Iodination | 1-Fluorobenzene or derivatives | LDA, I2 or NIS | High regioselectivity, good yield | Requires low temperature control |

| One-Pot Sulfoximine Cascade | Sulfides | Ammonium carbonate, DIB, NIS, I2 | Mild conditions, scalable, high yield | Isolation challenges for some products |

| Sulfonamidation + N-Ethylation | Halogenated anilines or benzenes | Sulfonyl chloride, ethyl halides | Straightforward, widely used | Multi-step, requires purification |

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-fluoro-2-iodobenzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine and fluorine atoms can be substituted with other functional groups.

Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Catalysts such as palladium or copper are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

N-Ethyl-3-fluoro-2-iodobenzene-1-sulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate or as a precursor for drug synthesis.

Industry: Utilized in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-Ethyl-3-fluoro-2-iodobenzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and exert its effects.

Comparison with Similar Compounds

Research Findings and Implications

- Electronic Effects : The combination of fluorine (inductive electron withdrawal) and iodine (resonance electron withdrawal) in the target compound creates a highly electron-deficient aromatic ring, favoring interactions with electron-rich biological targets like tyrosine kinases .

Biological Activity

N-Ethyl-3-fluoro-2-iodobenzene-1-sulfonamide is a sulfonamide compound characterized by its unique structure, which includes an ethyl group, a fluorine atom, and an iodine atom attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 253.23 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.

Structural Features and Synthesis

The presence of the sulfonamide functional group in this compound allows it to interact with various biological macromolecules, potentially leading to antimicrobial and anti-inflammatory effects. The introduction of halogen atoms (fluorine and iodine) enhances its binding affinity to biological targets, which may improve its efficacy as a pharmaceutical agent. The synthesis typically involves several key steps that include the formation of the sulfonamide group and the introduction of halogens.

Biological Activity

Research indicates that this compound may exhibit significant biological activity:

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds, providing insights into the potential effects of this compound:

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| N-Ethyl-4-fluoro-benzenesulfonamide | Enzyme inhibition; Antimicrobial | |

| 3-Fluoro-benzenesulfonamide | Antimicrobial; Less steric hindrance | |

| 2-Iodobenzenesulfonamide | Inhibits folate synthesis | |

| N-Methyl-N-(3-fluoro-benzenesulfonyl) | Variation in solubility; Potential antimicrobial |

Notable Research Findings

- A study highlighted that compounds with a trifluoromethyl group showed increased potency for inhibiting serotonin uptake, suggesting that similar modifications in sulfonamides could enhance their biological activities .

- Structure–activity relationship (SAR) studies have indicated that variations in substituent positions on the benzene ring can significantly influence the compound's efficacy and toxicity profiles. For instance, modifications that retain fluorine but alter other groups have been shown to improve selectivity against certain enzymes while reducing mammalian toxicity .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing N-Ethyl-3-fluoro-2-iodobenzene-1-sulfonamide, and what reaction conditions are critical for high yield?

- Methodological Answer : The synthesis often involves sulfonylation of an amine intermediate with a substituted benzene sulfonyl chloride. For example, 3-fluoro-2-iodobenzenesulfonyl chloride can react with ethylamine under basic conditions (e.g., triethylamine) in solvents like ethyl acetate or dichloromethane . Key parameters include:

- Temperature : Room temperature to 40°C to prevent decomposition of iodine substituents.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, ethyl acetate) enhance solubility of aromatic sulfonyl chlorides .

- Purification : Column chromatography or recrystallization is recommended to isolate the sulfonamide product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm the ethyl group, fluorine position, and iodine’s electronic effects. NMR resolves aromatic substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula, especially given the heavy iodine atom (e.g., [M+H] peak) .

- Infrared (IR) : Sulfonamide S=O stretches (~1350 cm) and N-H bending (~1550 cm) confirm functional groups .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions (e.g., deiodination) during synthesis?

- Methodological Answer :

- Iodine Stability : Avoid strong bases or high temperatures (>60°C) to prevent C-I bond cleavage. Use inert atmospheres (N) to reduce oxidative side reactions .

- Fluorine Compatibility : Fluorine’s electronegativity can direct electrophilic substitution; monitor regioselectivity via TLC or HPLC .

- Catalyst Screening : Palladium or copper catalysts may stabilize reactive intermediates in multi-step syntheses .

Q. What strategies are recommended for assessing the biological activity of this compound, particularly its enzyme inhibition potential?

- Methodological Answer :

- Target Selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase, kinases) based on structural analogs .

- Assay Design : Use fluorescence-based or colorimetric assays (e.g., stopped-flow kinetics for enzyme inhibition) .

- SAR Studies : Modify the ethyl, fluorine, or iodine groups to evaluate their roles in binding affinity .

Q. How does the electronic interplay between fluorine and iodine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine deactivates the aromatic ring, directing iodine to participate in Suzuki-Miyaura or Ullmann couplings.

- Iodine as a Leaving Group : Optimize Pd-catalyzed conditions (e.g., Pd(PPh), CsCO) to replace iodine with aryl/alkyl groups .

- Computational Modeling : DFT calculations predict regioselectivity and transition states for cross-coupling steps .

Data Contradictions and Resolution

Q. How should researchers reconcile discrepancies in reported solvent systems for sulfonamide synthesis (e.g., DMF vs. ethyl acetate)?

- Methodological Answer :

- Solvent Selection : DMF is ideal for high-temperature reactions but may hydrolyze sensitive groups. Ethyl acetate is preferable for room-temperature reactions with iodine-containing substrates .

- Empirical Testing : Perform small-scale trials to compare yields and purity in different solvents .

Analytical and Safety Considerations

Q. What precautions are necessary when handling this compound due to its iodine content?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.